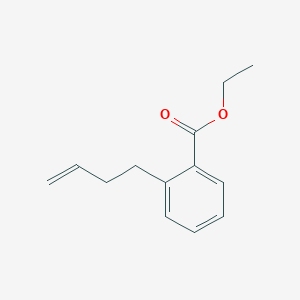

4-(2-Carboethoxyphenyl)-1-butene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación

1. Synthesis of Spirocyclopropane-Containing 4H-Pyrazolo [1,5-a]indoles

- Summary of Application: This research involves the synthesis of spirocyclopropane-containing 4H-pyrazolo[1,5-a]indoles via alkylative dearomatization and intramolecular N-imination of an indole–O-(methylsulfonyl)oxime .

- Methods of Application: The starting materials, tryptophol and 2-bromocyclopetanone, were reacted in the presence of HBF4·OEt2, providing 1,2,3,5,6,11-hexahydrocyclopenta[2,3]oxepino[4,5-b]indole in a 63% yield . This compound was then reacted with hydroxylamine hydrochloride to afford oxime, which was subsequently bis-methanesulfonated to form another compound . Heating this compound with various alcohols in the presence of N,N-diisopropylethylamine (DIPEA) triggered the alkylative dearomatization and intramolecular N-imination, forming the spirocyclopropane and 4H-pyrazolo[1,5-a]indole structures .

- Results or Outcomes: The targets were formed with 67–84% yields .

2. Palladium-Catalyzed Cross-Coupling of Aryl Fluorides and Organotitanium (IV) Reagents

- Summary of Application: This research demonstrates the effectiveness of Pd(OAc)2/1-[2-(di-tert-butylphosphanyl)phenyl]-4-methoxypiperidine in catalyzing the cross-coupling of aryl fluoride and aryl (alkyl) titanium reagent .

- Methods of Application: The effects of twelve ligands on the catalytic activity were examined in the Pd(OAc)2-catalyzed cross-coupling of p-Ch3OPhTi(OiPr)3 with p-fluorotoluene .

- Results or Outcomes: The ligand 1-[2-[Di-tert-butylphosphanyl)phenyl]-4-methoxypiperidine was highly active with yield over 80% .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-but-3-enylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-3-5-8-11-9-6-7-10-12(11)13(14)15-4-2/h3,6-7,9-10H,1,4-5,8H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBWQTJZWDRTEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1CCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641145 |

Source

|

| Record name | Ethyl 2-(but-3-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Carboethoxyphenyl)-1-butene | |

CAS RN |

731772-77-3 |

Source

|

| Record name | Ethyl 2-(but-3-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1323526.png)

![4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1323530.png)